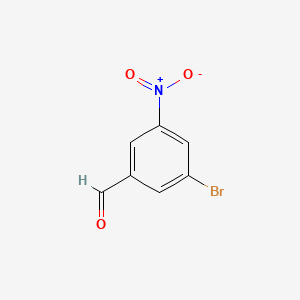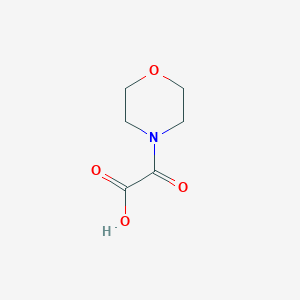
3-溴-5-硝基苯甲醛
描述
3-Bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a pale brown powder that is soluble in methanol. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学研究应用
3-Bromo-5-nitrobenzaldehyde is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
安全和危害
3-Bromo-5-nitrobenzaldehyde is classified as harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .
作用机制
Target of Action
Aldehydes and ketones, such as 3-bromo-5-nitrobenzaldehyde, are known to react with nucleophiles . The nucleophile could be a biological molecule in the body, such as a protein or enzyme, that has a region of negative charge or lone pair electrons.
Mode of Action
3-Bromo-5-nitrobenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions . In these reactions, a nucleophile, such as nitrogen in hydroxylamine or hydrazine, attacks the partially positive carbon of the carbonyl group in the aldehyde . This results in the formation of an intermediate that can further react to form products like oximes or hydrazones .
Biochemical Pathways
For instance, if the nucleophile is a part of a biological molecule, the formation of an oxime or hydrazone could alter the function of that molecule, thereby affecting the biochemical pathway it is involved in .
Result of Action
The molecular and cellular effects of 3-Bromo-5-nitrobenzaldehyde’s action would depend on its specific targets and the biochemical pathways it affects. As mentioned, the compound could potentially form oximes or hydrazones with biological molecules, which could alter their function . This could lead to various cellular effects, depending on the roles of the affected molecules.
生化分析
Biochemical Properties
3-Bromo-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of selective activators of cardiac myosin . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and cellular signaling pathways. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids .
Cellular Effects
3-Bromo-5-nitrobenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, 3-Bromo-5-nitrobenzaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-nitrobenzaldehyde involves its interaction with biomolecules through its nitro and aldehyde functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation . For instance, the nitro group can undergo reduction to form reactive intermediates that can modify cysteine residues on proteins, affecting their function . Additionally, the aldehyde group can react with amino groups on proteins, forming Schiff bases that can alter protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-nitrobenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air and light . Long-term exposure to 3-Bromo-5-nitrobenzaldehyde in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress and changes in cellular function . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-nitrobenzaldehyde in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity . At high doses, 3-Bromo-5-nitrobenzaldehyde can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
3-Bromo-5-nitrobenzaldehyde is involved in various metabolic pathways, including those related to oxidative stress and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-nitrobenzaldehyde is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 3-Bromo-5-nitrobenzaldehyde can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-nitrobenzaldehyde is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-5-nitrobenzaldehyde can accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-5-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration, bromination, and oxidation reactions. One common method involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by bromination to introduce the bromine atom at the meta position relative to the nitro group .
Industrial Production Methods: In industrial settings, the synthesis of 3-Bromo-5-nitrobenzaldehyde often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of strong acids and bases, as well as temperature control to optimize the reaction rates .
Types of Reactions:
Oxidation: 3-Bromo-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: 3-Bromo-5-nitrobenzoic acid.
Reduction: 3-Bromo-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
- 3-Bromo-5-hydroxybenzoic acid
- 4-Bromo-3-nitrobenzaldehyde
- 2-Amino-5-bromobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
Comparison: 3-Bromo-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in many chemical processes .
属性
IUPAC Name |
3-bromo-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCOMBHRXKPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587759 | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355134-13-3 | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)



![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)


